3-Pyrrolidinyl 3-methylbutanoate hydrochloride
Overview
Description
It has the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol.
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of a compound with a pyrrolidine ring can vary greatly depending on the specific compound and its targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the reaction of 3-methylbutanoic acid with pyrrolidine in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Pyrrolidinyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Comparison with Similar Compounds
3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.
Pyrrolidine-2-one: A derivative of pyrrolidine with significant pharmacological properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Biological Activity
Overview
3-Pyrrolidinyl 3-methylbutanoate hydrochloride (chemical formula C9H18ClNO2, molecular weight 207.7 g/mol) is a compound that has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring, which is known for its versatility in drug design and interaction with various biological targets.
The biological activity of this compound is primarily attributed to the structural properties of the pyrrolidine ring, which can interact with enzymes, receptors, and other proteins in the body. The specific mechanisms can vary based on the target proteins and pathways involved:
- Target Interaction : The compound may influence various biochemical pathways by binding to specific molecular targets, leading to alterations in cellular processes.
- Pharmacokinetics : The inclusion of heteroatoms like nitrogen in the pyrrolidine structure enhances its pharmacokinetic properties, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles for drug candidates .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed investigations are required to quantify these activities.
- Neuropharmacological Effects : The pyrrolidine structure is often associated with psychoactive compounds. Studies have shown that related compounds can affect neurotransmitter transporters, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Potential : Some research indicates that compounds with similar structures may inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrrolidine derivatives:
- Neurotransmitter Interaction : A study demonstrated that certain pyrrolidine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. This suggests that this compound might have similar properties .
- Inflammation Inhibition : Research indicated that related compounds could effectively inhibit neutrophil chemotaxis through blockade of PI3K pathways, thereby reducing joint inflammation .
- Psychoactive Effects : A case report highlighted the psychoactive properties of structurally similar compounds, emphasizing the need for caution in their use and further investigation into their safety profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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